6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one
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Overview
Description
6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one is an organic compound with a complex structure It features a cyclohexanone core substituted with a 3-methoxypropanoyl group and two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one typically involves the reaction of 2,2-dimethylcyclohexanone with 3-methoxypropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved are typically related to its ability to undergo chemical transformations such as oxidation and reduction .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxypropionic acid
- Methyl 3-methoxypropionate
- 4-Methoxybutanoic acid
- Methoxyacetic acid
Uniqueness
6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone core. This gives it distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
6-(3-methoxypropanoyl)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O3/c1-12(2)7-4-5-9(11(12)14)10(13)6-8-15-3/h9H,4-8H2,1-3H3 |
InChI Key |
CVMADNUDOLPBJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=O)C(=O)CCOC)C |
Origin of Product |
United States |
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